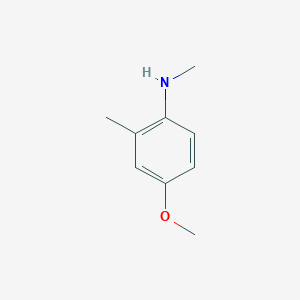

![molecular formula C18H11BrN2OS B2388561 4-ブロモ-N-(ナフト[1,2-d]チアゾール-2-イル)ベンゾアミド CAS No. 392236-76-9](/img/structure/B2388561.png)

4-ブロモ-N-(ナフト[1,2-d]チアゾール-2-イル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities . They have been found to interact with various biological targets, leading to their diverse therapeutic effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

実験室実験の利点と制限

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide has several advantages as a research tool. It is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying their biological functions. However, one of the limitations of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

将来の方向性

There are several potential future directions for research on N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of the target enzymes. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide could enhance its potential as a therapeutic agent.

合成法

The synthesis of N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide involves the condensation of 2-aminobenzo[e][1,3]benzothiazole with 4-bromo-benzoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the product is obtained after purification through column chromatography.

科学的研究の応用

- チアゾール類、特に2,4-二置換誘導体は、抗菌性を示すことが示されています。研究者らは、さまざまな置換基を持つチアゾール環を含む化合物を合成し、細菌病原体に対する有効性を評価してきました .

- チアゾール誘導体は、抗真菌活性も示しています。例えば、5-(2-置換-1,3-チアゾール-5-イル)-2-アルコキシベンゾアミドは、抗真菌特性についてスクリーニングされました .

- 一部のチアゾール誘導体は、抗炎症効果を示します。4-ブロモ-N-(ナフト[1,2-d]チアゾール-2-イル)ベンゾアミドが炎症経路を調節するかどうかを理解することは、有益となる可能性があります .

- 4-ブロモ-N-(ナフト[1,2-d]チアゾール-2-イル)ベンゾアミドに関連する化合物は、抗腫瘍および細胞毒性効果について調査されています。例えば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドは、前立腺がん細胞に対して強力な効果を示しました .

抗菌活性

抗真菌活性

抗炎症作用

抗腫瘍および細胞毒性

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-10H,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCEYSBRQKYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)

![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)